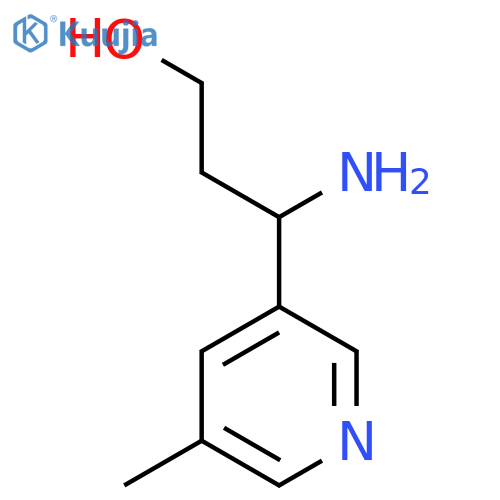Cas no 1270361-64-2 (3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol)

1270361-64-2 structure
商品名:3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol
3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(5-methylpyridin-3-yl)propan-1-ol
- AKOS006368559
- EN300-1841110
- 1270361-64-2
- 3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol
-
- インチ: 1S/C9H14N2O/c1-7-4-8(6-11-5-7)9(10)2-3-12/h4-6,9,12H,2-3,10H2,1H3
- InChIKey: UTLUUQWWUHLWIY-UHFFFAOYSA-N
- ほほえんだ: OCCC(C1C=NC=C(C)C=1)N
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 59.1Ų
3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841110-0.05g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 0.05g |
$1020.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-0.25g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 0.25g |
$1117.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-2.5g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 2.5g |
$2379.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-0.1g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 0.1g |
$1068.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-0.5g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 0.5g |
$1165.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-5.0g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-10.0g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1841110-1.0g |
3-amino-3-(5-methylpyridin-3-yl)propan-1-ol |
1270361-64-2 | 1g |
$1214.0 | 2023-06-03 |
3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1270361-64-2 (3-Amino-3-(5-methylpyridin-3-yl)propan-1-ol) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
